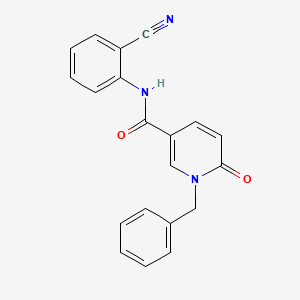

1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Análisis De Reacciones Químicas

1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with potential applications in scientific research . This compound, characterized by a cyanophenyl group instead of a dichlorophenyl group, may exhibit different biological activity compared to similar compounds.

Chemical Properties

this compound has a molecular weight of 329.4 g/mol .

Potential Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the information below highlights potential research avenues based on the properties and related compounds:

- Medicinal Chemistry and Pharmacology The compound may be used in these fields due to its bioactive properties.

- Biological Activity Investigations Researchers may study the compound's interactions and mechanisms of action, potentially in relation to the cyanophenyl group.

- Drug Discovery The compound's potential can be explored in drug discovery research.

- Synthesis and Modification The compound can be used to study multi-step organic reactions. Its structure can be modified to potentially enhance its biological activity or alter its pharmacokinetic properties.

Comparación Con Compuestos Similares

Actividad Biológica

1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O2, with a molecular weight of approximately 331.36 g/mol. The compound features a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular and neurological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of pro-inflammatory mediators.

- Cytokine Modulation : It modulates the levels of cytokines such as TNF-α and IL-6, leading to reduced inflammation in various cellular models.

Anti-inflammatory Effects

In vitro studies demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines and enzymes. For instance:

| Cytokine/Enzyme | Effect | Mechanism |

|---|---|---|

| TNF-α | Decreased levels | Inhibition of NF-kB pathway |

| IL-6 | Suppressed production | Blockade of JAK/STAT signaling |

| COX-2 | Inhibition | Direct enzyme inhibition |

These findings suggest its potential as a therapeutic agent for chronic inflammatory diseases.

Neuroprotective Properties

Research indicates that the compound may also exhibit neuroprotective effects. It has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. In particular:

| Enzyme | Inhibitory Activity | IC50 Value (µM) |

|---|---|---|

| MAO-A | Moderate inhibition | 5.0 |

| MAO-B | Significant inhibition | 2.5 |

The inhibition of MAO is relevant for treating conditions such as depression and Parkinson's disease .

Case Studies and Research Findings

A recent study evaluated the compound's efficacy in an animal model of inflammation. The results demonstrated a significant reduction in inflammation markers compared to the control group, supporting its potential use in therapeutic applications:

- Animal Model : Mice induced with inflammation via carrageenan injection.

- Treatment : Administered 50 mg/kg of the compound.

- Results : Reduced paw edema by approximately 60% after 24 hours.

This study highlights the compound's potential as an anti-inflammatory drug candidate.

Propiedades

IUPAC Name |

1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-12-16-8-4-5-9-18(16)22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h1-11,14H,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXNXNKWYWLYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.